molecular formula C23H16Cl2O3 B3041213 6-Chloro-4-(4 inverted exclamation mark -chlorophenyl)-3-(4 inverted exclamation mark -methoxyphenyl)-7-methylcoumarin CAS No. 263364-80-3

6-Chloro-4-(4 inverted exclamation mark -chlorophenyl)-3-(4 inverted exclamation mark -methoxyphenyl)-7-methylcoumarin

Cat. No.: B3041213
CAS No.: 263364-80-3
M. Wt: 411.3 g/mol
InChI Key: NQDPZHKNCZFETE-UHFFFAOYSA-N
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Description

6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)-7-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and as additives in food and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)-7-methylcoumarin typically involves the condensation of appropriate substituted phenols with chloroacetic acid derivatives under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or by bases like sodium hydroxide. The reaction mixture is then subjected to cyclization to form the coumarin ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is common. Purification steps typically include recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)-7-methylcoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its dihydro derivatives.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Amino or thiol-substituted coumarins.

Scientific Research Applications

6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)-7-methylcoumarin has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role as an anticoagulant and anti-inflammatory agent.

    Industry: Utilized in the development of dyes and optical brighteners.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antimicrobial Activity: Disrupts bacterial cell wall synthesis.

    Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways.

    Anticoagulant Activity: Inhibits vitamin K epoxide reductase, reducing the synthesis of clotting factors.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-(4-methoxyphenyl)-7-methylcoumarin: Lacks the additional chlorine atom on the phenyl ring.

    6-Chloro-4-(4-chlorophenyl)-3-phenylcoumarin: Lacks the methoxy group on the phenyl ring.

Uniqueness

6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)-7-methylcoumarin is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

6-chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2O3/c1-13-11-20-18(12-19(13)25)21(14-3-7-16(24)8-4-14)22(23(26)28-20)15-5-9-17(27-2)10-6-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDPZHKNCZFETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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